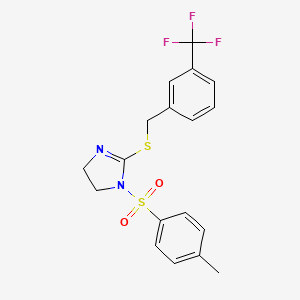

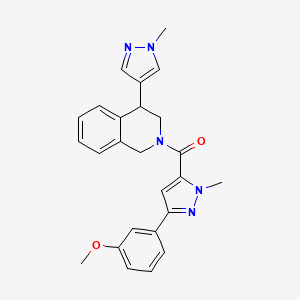

![molecular formula C27H28N2O5S B2364991 3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide CAS No. 850916-80-2](/img/structure/B2364991.png)

3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t a direct synthesis method available for this exact compound, there are related compounds with documented synthesis methods. For instance, a similar compound was synthesized by adding 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP and anhydrous methylene chloride in a reaction flask .科学的研究の応用

Anticancer Activity

The compound’s unique structure suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and evaluate its efficacy against specific cancer types .

Antihypertensive Properties

Some derivatives of 3,4,5-trimethoxybenzoic acid (from which this compound is derived) have been evaluated for antihypertensive activity. Investigating its impact on blood pressure regulation could provide valuable insights for cardiovascular health .

Local Anesthetic Potential

Given its structural resemblance to certain local anesthetics, this compound might exhibit local anesthetic effects. Researchers have explored its ability to block nerve impulses, potentially making it useful in pain management .

Anti-Inflammatory Applications

The presence of sulfur in the compound’s structure suggests anti-inflammatory potential. Investigating its impact on inflammatory pathways and cytokine production could lead to novel therapeutic strategies for inflammatory conditions .

Neuroprotective Effects

Considering the indole moiety, researchers have speculated about its neuroprotective properties. It may modulate neurotransmitter systems or protect neurons from oxidative stress, making it relevant for neurodegenerative diseases .

Chemical Biology and Drug Design

Researchers can use this compound as a starting point for designing novel molecules. By modifying its structure, they can explore new chemical space and potentially discover compounds with improved pharmacological properties .

作用機序

Target of Action

Compounds with a trimethoxyphenyl (TMP) group have been found to exhibit diverse bioactivity effects . They are often involved in inhibiting various proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group is critical in fitting into the binding sites of various proteins, leading to inhibition of these proteins . The specific mode of action for “3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide” would depend on its specific target.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets tubulin, it could affect cell division and growth. If it targets Hsp90, it could affect protein folding and degradation .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound inhibits tubulin, it could lead to cell cycle arrest and apoptosis .

Safety and Hazards

特性

IUPAC Name |

3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5S/c1-31-19-11-9-17(10-12-19)24-26(20-7-5-6-8-21(20)29-24)35-14-13-28-27(30)18-15-22(32-2)25(34-4)23(16-18)33-3/h5-12,15-16,29H,13-14H2,1-4H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXNJYJBSWMPOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)

![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)

![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)

![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)

![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)